4-Chloro-3-iodo-2,6-dimethylpyridine

Description

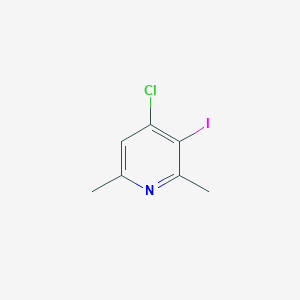

4-Chloro-3-iodo-2,6-dimethylpyridine is a halogenated pyridine derivative characterized by substituents at the 2-, 3-, 4-, and 6-positions of the pyridine ring. The compound features methyl groups at positions 2 and 6, a chlorine atom at position 4, and an iodine atom at position 2. This unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and coordination chemistry.

Synthesis:

The compound can be synthesized via halogenation and functional group interconversion. For instance, treatment of 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide with acetyl chloride at 50°C for 30 minutes yields This compound N-oxide in 89% yield . Subsequent deoxygenation or further functionalization may produce the parent compound.

Structure

2D Structure

Propriétés

Formule moléculaire |

C7H7ClIN |

|---|---|

Poids moléculaire |

267.49 g/mol |

Nom IUPAC |

4-chloro-3-iodo-2,6-dimethylpyridine |

InChI |

InChI=1S/C7H7ClIN/c1-4-3-6(8)7(9)5(2)10-4/h3H,1-2H3 |

Clé InChI |

WZUMGRAUJYYNLI-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C(=N1)C)I)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-iodo-2,6-dimethylpyridine typically involves the halogenation of 2,6-dimethylpyridine. One common method includes the following steps:

Chlorination: 2,6-dimethylpyridine is chlorinated using phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 4th position.

Iodination: The chlorinated product is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide (H2O2), to introduce the iodine atom at the 3rd position.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-3-iodo-2,6-dimethylpyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine and iodine substituents can be replaced by nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

4-Chloro-3-iodo-2,6-dimethylpyridine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Material Science: It is used in the preparation of materials with specific electronic or optical properties.

Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals, such as pesticides and herbicides.

Mécanisme D'action

The mechanism of action of 4-Chloro-3-iodo-2,6-dimethylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, to exert its effects. The molecular pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 4-Chloro-3-iodo-2,6-dimethylpyridine with structurally related pyridine derivatives, focusing on molecular properties, substituent effects, and reactivity:

Key Observations:

Substituent Effects: Halogen Position: Iodine at position 3 (vs. Methyl Groups: The 2,6-dimethyl substitution in the target compound creates a rigid, electron-rich environment, contrasting with 4-Chloro-2,6-dimethylpyridine, which lacks iodine and exhibits lower molecular weight .

Reactivity :

- The iodine atom in This compound enables participation in Ullmann or Stille couplings, whereas brominated analogs (e.g., 4-Chloro-3,5-dibromo-2,6-dimethylpyridine ) are more reactive in Suzuki-Miyaura reactions due to Br’s favorable oxidative addition kinetics .

Applications: Coordination Chemistry: Methyl groups in 2,6-positions mimic ligands like 2,2′,6,6′-tetramethyl-4,4′-bipyridine, which stabilize transition metals (e.g., Ni²⁺) in catalytic systems .

Activité Biologique

The molecular formula for 4-Chloro-3-iodo-2,6-dimethylpyridine is C_8H_8ClI_N. The synthesis of this compound typically involves multi-step reactions, which may include the use of continuous flow reactors to enhance yield and efficiency. The presence of halogen atoms (Cl and I) in its structure suggests potential reactivity with biological targets, which is a common feature among similar pyridine derivatives.

Biological Activity Overview

While direct studies on the biological activity of this compound are sparse, related compounds have shown significant biological properties. These include:

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial effects against various pathogens. The mechanism often involves interaction with bacterial enzymes or receptors, leading to inhibition of growth or cell death.

- Anticancer Properties : Some pyridine derivatives are known to exhibit anticancer activity by targeting specific pathways involved in tumor growth and proliferation.

Comparative Biological Activity Table

The following table summarizes the biological activities observed in structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 4-Chloropyridin-2-amine | Moderate | Yes | Inhibition of cell division and enzyme activity |

| 4-Iodopyridin-2-amine | High | Yes | Interference with DNA replication |

| 4-Methylpyridin-2-amine | Low | Yes | Induction of apoptosis in cancer cells |

Case Studies and Research Findings

- Bioconversion Studies : Research has indicated that biotransformation processes involving pyridine derivatives can lead to the formation of hydroxylated products, which may possess enhanced biological activity. For instance, studies using Burkholderia sp. MAK1 revealed effective conversion rates for related compounds under optimal conditions (30 °C) with near-complete conversion after several hours .

- Antibacterial Properties : A study highlighted that pyridine derivatives exhibit varying degrees of antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for similar compounds ranged from 0.5 to 8 µg/mL . Though specific data for this compound is lacking, its structural analogs suggest potential efficacy.

- Mechanistic Insights : The interaction of pyridine derivatives with target proteins often involves binding to active sites, leading to functional inhibition or activation. This mechanism is crucial in understanding how these compounds can be developed into therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-3-iodo-2,6-dimethylpyridine, and how do reaction conditions influence yield?

- Methodology : The synthesis of halogenated pyridines often involves halogenation (e.g., electrophilic substitution) or cross-coupling reactions. For example, iodination at the 3-position may use iodine monochloride (ICl) under controlled temperatures (0–25°C) to avoid overhalogenation. Chlorination at the 4-position could employ POCl₃ or SOCl₂ as reagents, requiring anhydrous conditions .

- Key Variables : Temperature, solvent polarity, and stoichiometric ratios of halogens/reagents are critical. Side reactions (e.g., multiple substitutions) can occur if competing reactive sites exist. Purification via column chromatography or recrystallization is often necessary .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?

- NMR : ¹H NMR will show characteristic splitting patterns for methyl groups (singlets at δ ~2.5 ppm for 2,6-dimethyl) and deshielded aromatic protons. ¹³C NMR distinguishes iodine’s heavy atom effect, causing downfield shifts (~90–100 ppm for C-I) .

- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion [M+H]⁺, with isotopic patterns reflecting chlorine (³⁵Cl/³⁷Cl) and iodine (¹²⁷I) contributions .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for predicting reactivity and regioselectivity in halogen substitution reactions of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions to predict reactive sites. For example, the iodine atom’s polarizability may direct nucleophilic attacks to adjacent positions, while steric hindrance from methyl groups limits accessibility .

- Validation : Compare computed activation energies with experimental kinetic data. Solvent effects (PCM models) improve accuracy for reactions in polar media .

Q. How do steric and electronic effects of the 2,6-dimethyl groups influence cross-coupling reactions (e.g., Suzuki-Miyaura) at the 3-iodo position?

- Steric Effects : The 2,6-dimethyl groups create a crowded environment, potentially slowing transmetallation steps in Suzuki reactions. Bulkier ligands (e.g., SPhos) on palladium catalysts may mitigate this .

- Electronic Effects : Electron-donating methyl groups increase electron density at the pyridine ring, potentially stabilizing Pd(0) intermediates. However, the electron-withdrawing chlorine at C4 may counteract this, requiring optimized catalyst loading .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts in halogen-exchange reactions)?

- Root Cause Analysis : Use LC-MS or in situ IR to detect intermediates. For example, competing SNAr (nucleophilic aromatic substitution) vs. radical pathways in iodine-chlorine exchanges may explain discrepancies .

- Experimental Design : Conduct kinetic studies under varied conditions (light, temperature, radical initiators) to isolate mechanistic pathways. Control experiments with deuterated solvents can probe hydrogen abstraction steps .

Data Interpretation and Validation

Q. How can researchers validate the purity of this compound when commercial standards are unavailable?

- Multi-Technique Approach : Combine HPLC (with UV detection at λ ~260 nm for pyridines), elemental analysis (C, H, N, Cl, I), and differential scanning calorimetry (DSC) to assess melting behavior against synthesized analogs .

- Reference Data : Cross-check spectral libraries (e.g., NIST Chemistry WebBook) for similar pyridine derivatives, adjusting for substituent effects .

Q. What are the challenges in characterizing hydrogen-bonding interactions involving the pyridine nitrogen, and how can they be addressed?

- FTIR and NMR : Monitor N-H stretching vibrations (if deprotonated) or shifts in ¹H NMR signals for hydrogen-bond donors (e.g., -OH groups). Solvent choice (e.g., DMSO-d₆ vs. CDCl₃) significantly affects observable interactions .

- X-ray Crystallography : Single-crystal studies reveal spatial arrangements, but methyl/iodo groups may complicate crystallization. Use slow evaporation in low-polarity solvents (e.g., hexane/EtOAc) .

Safety and Handling

Q. What are the critical safety considerations for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.